N-(4-(pyridin-3-yl)thiazol-2-yl)-4-tosylbutanamide
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Overview
Description
N-(4-(pyridin-3-yl)thiazol-2-yl)-4-tosylbutanamide is a synthetic organic compound that features a thiazole ring, a pyridine ring, and a tosyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(pyridin-3-yl)thiazol-2-yl)-4-tosylbutanamide typically involves multi-step organic synthesis. One common method starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions .
The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling, where a boronic acid derivative of pyridine reacts with a halogenated thiazole intermediate in the presence of a palladium catalyst .
The tosyl group is usually introduced via a sulfonylation reaction, where the amine group of the intermediate is reacted with tosyl chloride in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(4-(pyridin-3-yl)thiazol-2-yl)-4-tosylbutanamide can undergo various types of chemical reactions, including:
Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or alcohols, under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Triethylamine, tosyl chloride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-(pyridin-3-yl)thiazol-2-yl)-4-tosylbutanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-(pyridin-3-yl)thiazol-2-yl)-4-tosylbutanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar structure but with different substituents, leading to different biological activities.
N-(thiazol-2-yl)benzenesulfonamides: Shares the thiazole and sulfonamide groups, known for antibacterial activity.
Uniqueness
N-(4-(pyridin-3-yl)thiazol-2-yl)-4-tosylbutanamide is unique due to the combination of the pyridine and thiazole rings with the tosyl group, which imparts specific chemical and biological properties not found in other similar compounds .
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-14-6-8-16(9-7-14)27(24,25)11-3-5-18(23)22-19-21-17(13-26-19)15-4-2-10-20-12-15/h2,4,6-10,12-13H,3,5,11H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRNTHYNVVXEFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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